molecular formula C9H8ClNO4 B2427243 Ethyl 4-chloro-2-nitrobenzoate CAS No. 1156892-37-3

Ethyl 4-chloro-2-nitrobenzoate

Cat. No. B2427243
CAS RN: 1156892-37-3
M. Wt: 229.62
InChI Key: MMGQGMIWZUHCLM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-nitrobenzoate is a chemical compound with the molecular formula C9H8ClNO4 . It is related to Ethyl 2-chloro-4-nitrobenzoate and Ethyl 4-chloro-3-nitrobenzoate . The compound is typically stored at room temperature and can exist in various physical forms such as solid, semi-solid, liquid, or lump .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-2-nitrobenzoate can be analyzed using its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for comparing and analyzing different molecules.


Physical And Chemical Properties Analysis

Ethyl 4-chloro-2-nitrobenzoate has a molecular weight of 229.62 . It is typically stored at room temperature . The compound can exist in various physical forms such as solid, semi-solid, liquid, or lump .

Scientific Research Applications

Esterification Process

  • Investigation on Esterification: A study investigated the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquid to form ethyl 4-nitrobenzoate. Factors affecting yields were examined, and under optimized conditions, a yield of 85.10% was achieved. The ionic liquid remained catalytically active even after multiple cycles of reuse (Liang Hong-ze, 2013).

Photonic Applications

  • Nonlinear Optical Properties: Ethyl 4-chloro-2-nitrobenzoate derivatives were studied for their third-order nonlinear optical properties. These properties make them promising for photonic devices, as indicated by their significant values of nonlinear susceptibility and refractive index (Vijayakumar Sadasivan Nair et al., 2022).

Building Block in Heterocyclic Synthesis

  • Synthesis of Nitrogenous Heterocycles: The compound was used as a building block for heterocyclic oriented synthesis, leading to various nitrogenous cycles. This versatility in synthesis is valuable in current drug discovery efforts (Soňa Křupková et al., 2013).

Impact on Hydrolysis Rates

  • Influence on Hydrolysis Rates: A study on the influence of the nitro group in ethyl nitrobenzoates revealed that their positioning significantly affects the rates of alkaline hydrolysis, offering insights into the reactivity of such compounds (Y. Iskander et al., 1966).

Plant Chlorosis Induction

  • Chlorosis in Plants: Derivatives of ethyl 4-chloro-2-nitrobenzoate were observed to cause chlorosis in various plant species, affecting iron content and pigment levels. This has implications for understanding plant physiology and potentially for agricultural applications (J. Dimmock, 1967).

Crystal Structure Analysis

  • Crystallography Studies: The crystal structure of ethyl 4-butylamino-3-nitrobenzoate, a related compound, was analyzed, revealing intramolecular hydrogen bonding and stabilizing intermolecular interactions (S. N. Narendra Babu et al., 2009).

Catalysis in Synthesis

  • Catalytic Esterification: Research on the synthesis of ethyl 4-nitrobenzoate using TiO2/Fe3+ as a catalyst highlights the efficiency of this approach in esterification reactions (Fu Rong-geng, 2012).

Safety and Hazards

Ethyl 4-chloro-2-nitrobenzoate should be handled with care to avoid dust formation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, or clothing . Personal protective equipment/face protection should be worn when handling this compound .

properties

IUPAC Name

ethyl 4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGQGMIWZUHCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-nitrobenzoate

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